molecular formula C20H18F3N3O3S B3003811 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226446-08-7

2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No. B3003811
CAS RN: 1226446-08-7
M. Wt: 437.44
InChI Key: OFZLFTVIDPGPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of imidazoles and has a unique chemical structure that makes it a potential candidate for cancer therapy.

Mechanism of Action

2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) signaling pathways, which are critical for the survival and proliferation of cancer cells. By inhibiting these pathways, 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole induces apoptosis (programmed cell death) in cancer cells and prevents their growth and spread.
Biochemical and Physiological Effects:
2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has been shown to have minimal toxicity and side effects in preclinical studies. It is well-tolerated by animals and has a favorable pharmacokinetic profile, with good oral bioavailability and long half-life. 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has also been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is its high potency and selectivity for BTK and ITK, which makes it a promising candidate for cancer therapy. However, its limited solubility and stability in aqueous solutions can make it challenging to use in certain experimental settings. Additionally, more studies are needed to determine the optimal dosage and treatment regimen for 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole in different types of cancer.

Future Directions

There are several future directions for research on 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, including:
1. Clinical trials to evaluate the safety and efficacy of 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole in humans with various types of cancer.
2. Studies to determine the optimal dosage and treatment regimen for 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole in different types of cancer.
3. Investigation of the potential synergistic effects of 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole in combination with other cancer therapies, such as chemotherapy and immunotherapy.
4. Development of new formulations or delivery methods to improve the solubility and stability of 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole in aqueous solutions.
5. Studies to investigate the mechanism of resistance to 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole in cancer cells and strategies to overcome it.
In conclusion, 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its unique chemical structure and high potency and selectivity make it a promising candidate for cancer therapy. Further research is needed to determine the optimal dosage and treatment regimen for 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole in different types of cancer, as well as to investigate its potential synergistic effects with other cancer therapies.

Synthesis Methods

The synthesis of 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves several steps, including the reaction of 2,4-difluoro-5-nitrobenzene with isobutyl mercaptan to obtain 2-isobutylthio-4,5-difluoro nitrobenzene. This compound is then reacted with 4-trifluoromethoxyphenylboronic acid in the presence of a palladium catalyst to obtain the desired product, 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole.

Scientific Research Applications

2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and proliferation. 2-(isobutylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has also demonstrated synergistic effects when used in combination with other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

2-(2-methylpropylsulfanyl)-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c1-13(2)12-30-19-24-11-18(14-4-3-5-16(10-14)26(27)28)25(19)15-6-8-17(9-7-15)29-20(21,22)23/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZLFTVIDPGPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.